molecular formula C22H22N4O B12523475 1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea CAS No. 656836-07-6

1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea

Cat. No.: B12523475
CAS No.: 656836-07-6
M. Wt: 358.4 g/mol
InChI Key: WCFHMLPRRBYPPH-UHFFFAOYSA-N
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Description

1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is a complex organic compound with a unique structure that combines benzyl, methylphenyl, and phenylurea groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Benzyl-1-(4-methylphenyl)methanamine
  • 4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide

Comparison: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

656836-07-6

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C22H22N4O/c1-17-12-14-20(15-13-17)24-21(23-16-18-8-4-2-5-9-18)26-22(27)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H3,23,24,25,26,27)

InChI Key

WCFHMLPRRBYPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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